Tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13755644

Molecular Formula: C20H38BNO4

Molecular Weight: 367.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H38BNO4 |

|---|---|

| Molecular Weight | 367.3 g/mol |

| IUPAC Name | tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C20H38BNO4/c1-16(2,3)24-15(23)22-17(4,5)12-14(13-18(22,6)7)21-25-19(8,9)20(10,11)26-21/h14H,12-13H2,1-11H3 |

| Standard InChI Key | QCBYVLWEVUXUQS-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2CC(N(C(C2)(C)C)C(=O)OC(C)(C)C)(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2CC(N(C(C2)(C)C)C(=O)OC(C)(C)C)(C)C |

Introduction

Nomenclature and Structural Characteristics

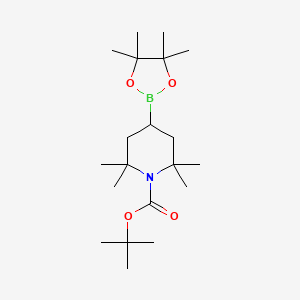

tert-Butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate belongs to the class of organoboron compounds, specifically boronate esters. Its IUPAC name reflects the following structural features:

-

A piperidine ring substituted with four methyl groups at the 2,2,6,6-positions, imparting significant steric hindrance.

-

A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position of the piperidine ring.

-

A tert-butyl carbamate (Boc) protecting group at the 1-position.

The molecular formula is C17H30BNO4, with a molecular weight of 323.24 g/mol . Key synonyms include tert-butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate and N-Boc-4-(pinacolboronyl)methylene-2,2,6,6-tetramethylpiperidine.

Stereochemical Considerations

The tetramethyl substitution on the piperidine ring enforces a rigid chair conformation, while the exocyclic methylene-boronate group introduces planar geometry at the 4-position. Nuclear magnetic resonance (NMR) data confirms this arrangement:

-

¹H NMR (400 MHz, CDCl3): δ 5.14 (s, 1H, CH₂=B), 3.45–3.41 (m, 4H, NCH₂), 2.58 (t, J = 5.6 Hz, 2H, CH₂), 2.24 (t, J = 5.6 Hz, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.25 (s, 12H, B(O)C(CH₃)₄) .

-

The absence of splitting in the δ 5.14 signal indicates restricted rotation around the boron-carbon bond.

Synthesis and Reaction Optimization

Synthetic Pathway

The compound is synthesized via a palladium-catalyzed Miyaura borylation reaction, as outlined in :

Step 1: Preparation of tert-Butyl 4-(Bromomethylene)piperidine-1-carboxylate

A brominated precursor is generated by treating tert-butyl 4-methylenepiperidine-1-carboxylate with bromine under controlled conditions.

Step 2: Borylation via Cross-Coupling

The brominated intermediate (3.0 g, 10.86 mmol) is reacted with bis(pinacolato)diboron (4.2 g, 16.29 mmol) in 1,4-dioxane (30 mL) using:

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 298 mg, 0.326 mmol).

-

Ligand: Triphenylphosphine (PPh₃, 171 mg, 0.652 mmol).

-

Base: Potassium acetate (KOAc, 2.1 g, 21.72 mmol).

The reaction mixture is refluxed overnight, followed by filtration through Celite to remove palladium residues. Purification via column chromatography (EtOAc/petroleum ether, 1:20) yields the product as an off-white solid (1.52 g, 43%) .

Critical Reaction Parameters

-

Temperature: Reflux conditions (≈100°C) ensure sufficient activation energy for transmetallation.

-

Solvent: 1,4-Dioxane provides optimal polarity for dissolving both organic and inorganic components.

-

Catalyst Loading: A 3 mol% Pd₂(dba)₃ loading balances cost and efficiency.

Physicochemical Properties

Spectral Characterization

-

LCMS: A prominent [M+Na]⁺ peak at m/z 346.2 confirms the molecular weight .

-

¹³C NMR: Expected signals include:

-

δ 155–160 ppm (Boc carbonyl).

-

δ 80–85 ppm (pinacol B-O carbons).

-

δ 25–30 ppm (tetramethylpiperidine and pinacol methyl groups).

-

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The pinacol boronate group enables participation in palladium-catalyzed cross-couplings, facilitating aryl-aryl bond formation. For example:

Here, the compound serves as a boron nucleophile, coupling with aryl halides (X = Br, I) to generate biaryl structures.

Peptide Chemistry

The Boc group protects the piperidine nitrogen during solid-phase peptide synthesis, preventing undesired side reactions. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine.

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume